molecular formula C17H15FN2OS2 B12119035 3-(2-Fluoro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one

3-(2-Fluoro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12119035
M. Wt: 346.4 g/mol
InChI Key: KJLHULQTSDYMOI-UHFFFAOYSA-N
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Description

3-(2-Fluoro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound belonging to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a mercapto group, and a tetrahydrobenzo-thienopyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides or sulfoxides under appropriate conditions.

    Reduction: The carbonyl group in the thienopyrimidinone core can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Disulfides or sulfoxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated its ability to interact with specific enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, 3-(2-Fluoro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one is being investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity, while the mercapto group can form covalent bonds with target proteins. This dual interaction mechanism allows the compound to modulate various biological pathways, leading to its observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-ones: These compounds share a similar core structure but differ in the substituents attached to the core.

    Pyrido[2,3-d]pyrimidin-5-ones: These compounds have a pyridine ring fused to the pyrimidine core, offering different biological activities.

Uniqueness

3-(2-Fluoro-phenyl)-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one is unique due to the presence of the fluorophenyl and mercapto groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H15FN2OS2

Molecular Weight

346.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H15FN2OS2/c1-9-6-7-10-13(8-9)23-15-14(10)16(21)20(17(22)19-15)12-5-3-2-4-11(12)18/h2-5,9H,6-8H2,1H3,(H,19,22)

InChI Key

KJLHULQTSDYMOI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=CC=C4F

Origin of Product

United States

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